molecular formula C15H13FN4O2S2 B2779346 N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide CAS No. 1251615-43-6

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide

Cat. No. B2779346
CAS RN: 1251615-43-6
M. Wt: 364.41
InChI Key: BCBOFXLTCFOVJS-UHFFFAOYSA-N
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Description

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a useful research compound. Its molecular formula is C15H13FN4O2S2 and its molecular weight is 364.41. The purity is usually 95%.
BenchChem offers high-quality N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Research on compounds structurally similar to N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide has focused on their synthesis and evaluation of biological activities. For example, studies have developed novel compounds through the synthesis of derivatives featuring 1,3,4-oxadiazole and thiazole moieties, which are known for their potent anti-inflammatory and anticancer activities. The synthesis processes often involve heterocyclization reactions and characterization through techniques such as NMR, IR, and Mass spectroscopy (Sraa Abu-Melha, 2021), (Samreen Gul et al., 2017).

These compounds exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. For instance, certain synthesized compounds have shown potent cytotoxicity against various cancer cell lines and significant anti-inflammatory activity. The biological evaluations suggest that these compounds could serve as promising leads for the development of new therapeutic agents (K. Sunder, Jayapal Maleraju, 2013).

Potential Therapeutic Applications

The research into compounds with structures similar to N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide indicates potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. The promising cytotoxic activities against breast cancer and the notable anti-inflammatory properties highlight the therapeutic potential of these compounds. The findings underscore the importance of further investigation into the mechanisms of action and the optimization of these compounds for better efficacy and safety profiles (M. Duran, Ş. Demirayak, 2012), (Pinar Camurlu, N. Guven, 2015).

properties

IUPAC Name

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O2S2/c1-8-13(24-9(2)17-8)14-19-20-15(22-14)18-12(21)7-23-11-5-3-10(16)4-6-11/h3-6H,7H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBOFXLTCFOVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide

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